3,3'-二氨基联苯四盐酸盐水合物

描述

3,3’-Diaminobenzidine tetrahydrochloride hydrate is a chromogen commonly used in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples . It is designed as an immunohistology stain to visualize peroxidase activity in cells .

Chemical Reactions Analysis

The interaction between 3,3’-Diaminobenzidine tetrahydrochloride hydrate and peroxidase leads to the formation of a visible insoluble product . It has been applied to measure glutamate decarboxylase activity in rat cerebellar sections and to detect horseradish peroxidase presence on cultured cell surfaces .Physical and Chemical Properties Analysis

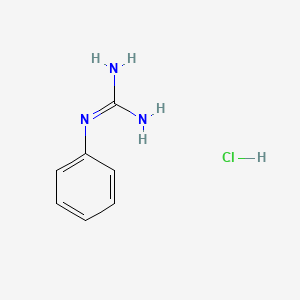

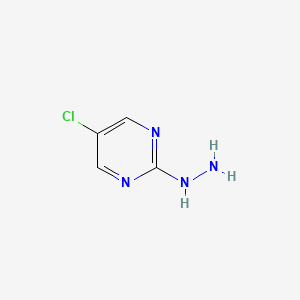

The physical and chemical properties of 3,3’-Diaminobenzidine tetrahydrochloride hydrate include its linear formula: C12H14N4 · 4HCl · xH2O, and its molecular weight: 360.11 (free base basis) . It is a solid at 20°C and is suitable for UV/Vis spectroscopy .科学研究应用

组织化学和细胞化学

3,3'-二氨基联苯 (DAB) 广泛用于组织化学和细胞化学。其应用包括证明氧化酶和血红蛋白、示踪剂实验、免疫细胞化学以及基于非酶促 DAB 氧化的各种方法。DAB 在这些反应中因其特异性和灵敏性而特别著名 (Litwin Ja, 1979)。

气体储存和分离

DAB 用于合成苯并咪唑连接的聚合物 (BILP),这些聚合物是用于气体储存和分离的新兴候选材料。对 BILP 中咪唑单元的酸催化形成速率及其对 CO2 和 CH4 结合亲和力的研究突出了 DAB 在创造用于选择性气体吸收的有效材料方面的潜力 (Suha S. Altarawneh 等人,2015)。

过氧化物酶检测

已经开发出一种使用 DAB 的过氧化物酶活性比色测定法。与其他方法相比,该测定法更加灵敏,可用于测量组织部分中的过氧化物酶活性 (V. Herzog & H. Fahimi, 1973)。

聚合物合成

DAB 在各种聚合物的合成中发挥着重要作用。例如,它用于制造聚咪唑并吡咯酮,这些聚合物以其稳定性和溶解性而著称。由于其理想的物理性质,这些聚合物在各个行业具有潜在应用 (G. M. Bower & L. Frost, 1972)。

过氧化物酶活性细胞器的检测

DAB 染色是检测过氧化物酶的常用方法。使用这种技术,发现了恶性疟原虫中的过氧化物酶活性细胞器,从而深入了解了这种寄生虫的细胞生物学 (M. T. McIntosh 等人,2005)。

土壤微生物群反应

已经研究了 DAB 对土壤微生物群的影响。研究发现,某些剂量的 DAB 可以促进特定土壤细菌的生长,从而影响参与氮循环的种群的自然平衡 (C. Pozo 等人,2003)。

微量元素的伏安测定

DAB 已被用于制造聚合物薄膜,用于选择性预浓缩和测定微量元素,如 Te(IV)。这些薄膜在环境监测和分析中显示出应用前景 (S. Khoo & Ruidong Ye, 2002)。

分子结构分析

DAB 已被研究其分子结构和光谱表征,为其在化学和材料科学等各个领域的应用提供了基本数据 (M. Karabacak 等人,2015)。

作用机制

Target of Action

The primary target of 3,3’-Diaminobenzidine tetrahydrochloride hydrate (DAB) is the peroxidase enzyme . Peroxidase is an enzyme that plays a crucial role in the oxidation-reduction process in cells .

Mode of Action

DAB interacts with peroxidase in the presence of hydrogen peroxide . This interaction leads to the oxidation of DAB, which results in the formation of an insoluble brown end-product . This insoluble product is visible under a microscope, making DAB a valuable tool for visualizing the presence of peroxidase .

Biochemical Pathways

The biochemical pathway primarily affected by DAB is the peroxidase-catalyzed oxidation-reduction process . The insoluble brown product formed as a result of DAB’s interaction with peroxidase and hydrogen peroxide can be used to visualize the activity of peroxidase in cells . This allows for the detection of various biological markers in immunohistochemistry and other staining techniques .

Pharmacokinetics

It is known that dab is soluble in water , which may influence its bioavailability and distribution within biological systems.

Result of Action

The primary result of DAB’s action is the formation of an insoluble brown product that can be visualized under a microscope . This allows for the detection of peroxidase activity in cells, making DAB a valuable tool in various applications, including immunohistochemistry and the detection of antigen-antibody complexes .

Action Environment

The action of DAB can be influenced by various environmental factors. For instance, the presence of cobalt, nickel, or silver ions can increase the intensity of DAB staining . Additionally, the pH of the DAB working solution is crucial, with optimal staining observed at a pH between 7.0 and 7.6 .

安全和危害

3,3’-Diaminobenzidine tetrahydrochloride hydrate is classified as harmful if swallowed, causes serious eye irritation, suspected of causing genetic defects, and may cause cancer . Safety precautions include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .

未来方向

3,3’-Diaminobenzidine tetrahydrochloride hydrate is suitable for immunohistology staining procedures, western blotting, and FISH (fluorescence in situ hybridization). It is used in studying epithelial cell apoptosis in the event of early cataracts, and immunohistochemistry protocols of autosomal dominant polycystic kidney disease (PKD) .

生化分析

Biochemical Properties

3,3’-Diaminobenzidine tetrahydrochloride hydrate plays a crucial role in biochemical reactions, particularly in the detection of peroxidase activity. It acts as a hydrogen donor in the presence of peroxide, leading to the formation of an insoluble brown-colored complex. This property is utilized in immunohistochemistry to visualize peroxidase activity in cells. The compound interacts with enzymes such as peroxidase, which catalyzes the oxidation of 3,3’-Diaminobenzidine tetrahydrochloride hydrate, resulting in the formation of a visible product .

Cellular Effects

3,3’-Diaminobenzidine tetrahydrochloride hydrate has significant effects on various types of cells and cellular processes. It is commonly used to study epithelial cell apoptosis and has been applied in immunohistochemistry protocols for diseases such as autosomal dominant polycystic kidney disease. The compound influences cell function by serving as a chromogen in the detection of antigen-antibody complexes, thereby aiding in the visualization of cellular components under a microscope .

Molecular Mechanism

The molecular mechanism of 3,3’-Diaminobenzidine tetrahydrochloride hydrate involves its interaction with peroxidase enzymes. In the presence of hydrogen peroxide, the compound acts as a hydrogen donor, leading to its oxidation and the formation of an insoluble brown-colored complex. This reaction is utilized to measure enzyme activity and detect the presence of specific proteins in biological samples. The binding interactions with peroxidase and the subsequent oxidation process are key to its function as a chromogen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diaminobenzidine tetrahydrochloride hydrate can change over time. The compound’s stability and degradation are important factors to consider in experimental protocols. Long-term studies have shown that the compound remains effective in visualizing peroxidase activity, although its stability may be influenced by storage conditions and exposure to light and air. Researchers must ensure proper handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of 3,3’-Diaminobenzidine tetrahydrochloride hydrate vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively visualizes peroxidase activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential carcinogenicity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

3,3’-Diaminobenzidine tetrahydrochloride hydrate is involved in metabolic pathways related to its role as a chromogen. The compound interacts with enzymes such as peroxidase, which catalyzes its oxidation. This interaction is crucial for the formation of the visible brown-colored complex used in staining techniques. The compound’s involvement in these metabolic pathways highlights its importance in biochemical research .

Transport and Distribution

Within cells and tissues, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is transported and distributed to specific locations where it interacts with target enzymes. The compound’s distribution is influenced by factors such as cell type and experimental conditions. It is commonly used in immunohistochemistry to visualize peroxidase activity in specific cellular compartments, aiding in the study of cellular processes and protein localization .

Subcellular Localization

The subcellular localization of 3,3’-Diaminobenzidine tetrahydrochloride hydrate is primarily determined by its interaction with peroxidase enzymes. The compound is directed to specific compartments or organelles where peroxidase activity is present. This targeting is essential for its function as a chromogen, allowing researchers to visualize specific cellular components and study their distribution within cells .

属性

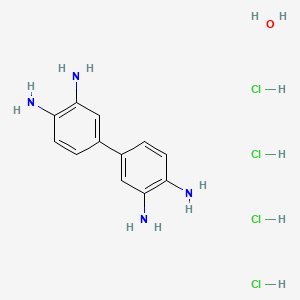

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Diaminobenzidine tetrahydrochloride hydrate' involves the reaction of 3,3'-Diaminobenzidine with hydrochloric acid and water to form the tetrahydrochloride salt, which is then hydrated.", "Starting Materials": [ "3,3'-Diaminobenzidine", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,3'-Diaminobenzidine in hydrochloric acid", "Step 2: Add water to the reaction mixture and stir", "Step 3: Filter the resulting solid and wash with water", "Step 4: Dry the solid to obtain '3,3'-Diaminobenzidine tetrahydrochloride'", "Step 5: Hydrate the tetrahydrochloride salt by adding water and stirring", "Step 6: Filter the resulting solid and wash with water", "Step 7: Dry the solid to obtain '3,3'-Diaminobenzidine tetrahydrochloride hydrate'" ] } | |

CAS 编号 |

868272-85-9 |

分子式 |

C12H17ClN4O |

分子量 |

268.74 g/mol |

IUPAC 名称 |

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;hydrochloride |

InChI |

InChI=1S/C12H14N4.ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6H,13-16H2;1H;1H2 |

InChI 键 |

YOEDEMAWKGDBAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl |

规范 SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl |

颜色/形态 |

Solid |

熔点 |

178-180 °C |

物理描述 |

Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,3'-diaminobenzidine tetrahydrochloride hydrate utilized in the synthesis of porous materials?

A: 3,3'-Diaminobenzidine tetrahydrochloride hydrate serves as a crucial building block in the synthesis of benzimidazole-linked polymers (BILPs) []. It reacts with tetra-aldehyde linkers like 1,2,4,5-tetrakis(4-formylphenyl)benzene or 1,3,5-(4-formylphenyl)-benzene in the presence of an acid catalyst to form the imidazole rings that link the polymer chains []. The rate of this acid-catalyzed reaction significantly influences the resulting polymer's porosity, which in turn affects its gas adsorption properties [].

Q2: Besides material science, are there other applications for 3,3'-diaminobenzidine tetrahydrochloride hydrate in research?

A: Yes, 3,3'-diaminobenzidine tetrahydrochloride hydrate is commonly employed in immunohistochemistry, a technique used to visualize specific antigens in tissue sections. It acts as a chromogen, reacting with peroxidase enzymes to produce a brown precipitate that allows for the visualization of target proteins within cells and tissues []. This application highlights the compound's versatility and utility across different research fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。